methyl (3S)-pyrrolidine-3-carboxylate; trifluoroacetic acid
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Overview
Description
Methyl (3S)-pyrrolidine-3-carboxylate; trifluoroacetic acid is a compound that combines the properties of a pyrrolidine derivative and trifluoroacetic acid. Pyrrolidine derivatives are known for their applications in pharmaceuticals and organic synthesis, while trifluoroacetic acid is widely used in organic chemistry for its strong acidic properties and ability to introduce trifluoromethyl groups into molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-pyrrolidine-3-carboxylate typically involves the esterification of (3S)-pyrrolidine-3-carboxylic acid with methanol in the presence of an acid catalyst. Trifluoroacetic acid can be synthesized by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .
Industrial Production Methods
Industrial production of trifluoroacetic acid involves the electrofluorination process, which is efficient and scalable. The production of methyl (3S)-pyrrolidine-3-carboxylate on an industrial scale would likely involve similar esterification processes, optimized for large-scale operations.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Trifluoroacetic acid is known for its strong acidic properties and can participate in reactions such as:
Acylation: It can act as an acylating agent in the presence of catalysts like trifluoromethanesulfonic acid.
Deprotection: It is commonly used to remove protecting groups in peptide synthesis.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted esters or amides.
Scientific Research Applications
Methyl (3S)-pyrrolidine-3-carboxylate and trifluoroacetic acid have diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl (3S)-pyrrolidine-3-carboxylate involves its interaction with biological targets, potentially affecting enzyme activity or receptor binding. Trifluoroacetic acid exerts its effects through its strong acidic properties, which can protonate various functional groups, leading to changes in molecular structure and reactivity .
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic acid: Similar to other perfluorinated acids like perfluorooctanoic acid and perfluorononanoic acid.
Pyrrolidine derivatives: Similar to other nitrogen-containing heterocycles like piperidine and morpholine.
Uniqueness
Methyl (3S)-pyrrolidine-3-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Trifluoroacetic acid is unique for its strong acidity and ability to introduce trifluoromethyl groups, making it valuable in various chemical transformations .
Properties
IUPAC Name |
methyl pyrrolidine-3-carboxylate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.C2HF3O2/c1-9-6(8)5-2-3-7-4-5;3-2(4,5)1(6)7/h5,7H,2-4H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZSGCGCUBPXBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC1.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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